Enhanced PI3Kα Inhibitory Potency of Piperazinylquinoxaline Derivatives vs. Morpholinoquinoxaline Benchmark
The piperazinylquinoxaline scaffold, for which 2-Phenyl-3-(piperazin-1-yl)quinoxaline is the foundational building block, yields derivatives with significantly higher PI3Kα inhibitory potency compared to a structurally related morpholinoquinoxaline series. In head-to-head assay data, optimized piperazinylquinoxaline derivatives (e.g., compound 41) achieve a 24 nM IC50, while a representative morpholinoquinoxaline analog (1a) exhibits a 440 nM IC50 [1].
| Evidence Dimension | PI3Kα Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 24 nM (for optimized piperazinylquinoxaline derivative 41) |
| Comparator Or Baseline | 440 nM (for morpholinoquinoxaline derivative 1a) |
| Quantified Difference | Piperazinylquinoxaline derivative is >18-fold more potent (lower IC50) |
| Conditions | Competitive fluorescence polarization assay using PI3Kα enzyme [1]. |
Why This Matters
This class-level potency advantage establishes piperazinylquinoxalines as a superior scaffold for PI3K inhibitor development, justifying the procurement of the specific building block over analogs for SAR campaigns.
- [1] Wu P, Su Y, Guan X, Liu X, Zhang J, et al. (2012) Identification of Novel Piperazinylquinoxaline Derivatives as Potent Phosphoinositide 3-Kinase (PI3K) Inhibitors. PLOS ONE 7(8): e43171. DOI: 10.1371/journal.pone.0043171. View Source
- [2] Wu P, Su Y, Liu X, Yan J, Ye Y, Zhang L, et al. (2012) Discovery of novel morpholino–quinoxalines as PI3Kα inhibitors by pharmacophore-based screening. MedChemComm. 3(6):659-662. DOI: 10.1039/C2MD20025B. View Source
